molecular formula C32H26F4N2O5 B14945346 Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B14945346
M. Wt: 594.6 g/mol
InChI Key: LIVYZLWPRDTFGB-UHFFFAOYSA-N
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Description

DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C32H26F4N2O5

Molecular Weight

594.6 g/mol

IUPAC Name

dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate

InChI

InChI=1S/C32H26F4N2O5/c1-42-30(40)25-21(17-9-4-3-5-10-17)16-23-26(28(25)39)24(20-13-6-7-14-22(20)32(34,35)36)27(31(41)43-2)29(37)38(23)19-12-8-11-18(33)15-19/h3-15,21,24-25H,16,37H2,1-2H3

InChI Key

LIVYZLWPRDTFGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC(=CC=C3)F)N)C(=O)OC)C4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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